molecular formula C8H13NO3 B13252655 5-Ethyl-2-oxopiperidine-3-carboxylic acid

5-Ethyl-2-oxopiperidine-3-carboxylic acid

Cat. No.: B13252655
M. Wt: 171.19 g/mol
InChI Key: OHCQFAJUOGVCMO-UHFFFAOYSA-N
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Description

5-Ethyl-2-oxopiperidine-3-carboxylic acid: is a heterocyclic organic compound with the molecular formula C8H13NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-oxopiperidine-3-carboxylic acid typically involves the reaction of ethyl acetoacetate with piperidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and the mixture is heated to promote the formation of the desired product. The reaction can be summarized as follows:

Ethyl acetoacetate+Piperidine5-Ethyl-2-oxopiperidine-3-carboxylic acid\text{Ethyl acetoacetate} + \text{Piperidine} \rightarrow \text{this compound} Ethyl acetoacetate+Piperidine→5-Ethyl-2-oxopiperidine-3-carboxylic acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: 5-Ethyl-2-oxopiperidine-3-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. It is used in the development of bioactive molecules and drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Oxopiperidine-3-carboxylic acid
  • Ethyl 2-oxopiperidine-3-carboxylate
  • Pipecolinic acid

Comparison: 5-Ethyl-2-oxopiperidine-3-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

5-ethyl-2-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C8H13NO3/c1-2-5-3-6(8(11)12)7(10)9-4-5/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12)

InChI Key

OHCQFAJUOGVCMO-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C(=O)NC1)C(=O)O

Origin of Product

United States

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